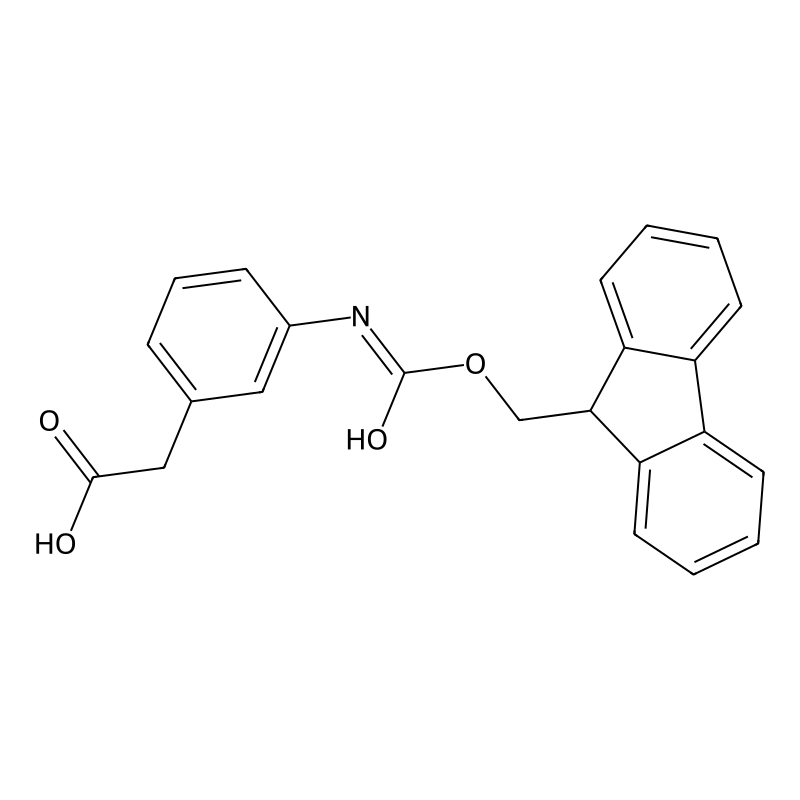

3-(Fmoc-amino)phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Fmoc-amino)phenylacetic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 373.40 g/mol. It is characterized by the presence of a phenylacetic acid moiety substituted with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino position. This compound is often utilized in peptide synthesis and other biochemical applications due to its ability to protect amino groups during

- Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in an organic solvent, which regenerates the amino group for further coupling reactions.

- Peptide Bond Formation: This compound can react with activated carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form peptides through amide bond formation.

- Coupling Reactions: It can be employed in solid-phase peptide synthesis where it serves as a building block for constructing longer peptide chains.

The synthesis of 3-(Fmoc-amino)phenylacetic acid generally involves several key steps:

- Formation of Phenylacetic Acid Derivative: Starting from phenylacetic acid, an amination reaction introduces an amino group at the 3-position.

- Fmoc Protection: The amino group is subsequently protected using Fmoc chloride under basic conditions, yielding 3-(Fmoc-amino)phenylacetic acid.

- Purification: The product can be purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.

3-(Fmoc-amino)phenylacetic acid has several important applications in research and industry:

- Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis due to its ability to protect amino groups.

- Bioconjugation: The compound can be utilized in bioconjugation strategies where peptides are linked to other biomolecules for therapeutic or diagnostic purposes.

- Research Tool: It serves as a valuable reagent in proteomics research for studying protein interactions and functions .

Interaction studies involving 3-(Fmoc-amino)phenylacetic acid focus on its role in peptide interactions and binding affinities with various targets. Research often investigates how modifications to the peptide sequences affect binding properties, stability, and biological activity. These studies are crucial for understanding the mechanisms of action of peptides derived from this compound and their potential therapeutic applications .

Several compounds share structural similarities with 3-(Fmoc-amino)phenylacetic acid, each with unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Fmoc-3-aminomethyl-phenylacetic acid | CHNO | Contains an additional methyl group on the amine |

| Fmoc-tyrosine | CHNO | Incorporates a hydroxyl group on the aromatic ring |

| Fmoc-alanine | CHNO | Simple structure with fewer aromatic features |

Uniqueness: 3-(Fmoc-amino)phenylacetic acid is distinguished by its specific substitution pattern on the phenyl ring and its dual functionality as both an amino acid derivative and a protective group in peptide synthesis. Its structure allows for versatile applications in both synthetic chemistry and biological research, making it a valuable compound in various scientific fields .

The Fmoc protecting group, first introduced in the late 1970s, revolutionized peptide synthesis by addressing critical limitations of earlier groups like tert-butoxycarbonyl (Boc). Unlike Boc, which requires strongly acidic conditions for removal, Fmoc deprotection occurs under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections such as tert-butyl (tBu) esters. This orthogonal relationship between Fmoc and tBu groups enabled the development of multi-step SPPS protocols for synthesizing peptides with post-translational modifications or non-natural residues.

3-(Fmoc-amino)phenylacetic acid emerged as part of this evolution, designed to introduce aromatic rigidity into peptide backbones while maintaining compatibility with Fmoc/tBu strategies. Its phenylacetic acid core provides a conformationally restricted alternative to standard α-amino acids, enabling precise control over peptide tertiary structures.

Role of Orthogonal Protecting Groups in Peptide Synthesis

Orthogonal protection is critical for synthesizing peptides with multiple functional groups. The Fmoc/tBu system exemplifies this principle:

| Protection Group | Deprotection Condition | Stability Profile |

|---|---|---|

| Fmoc | 20% piperidine/DMF | Stable to TFA, hydrazine |

| tBu | 95% TFA | Stable to piperidine, base |

This orthogonality allows sequential deprotection cycles in SPPS. For example, 3-(Fmoc-amino)phenylacetic acid can be incorporated into growing peptide chains while preserving tBu-protected aspartic acid or glutamic acid side chains. Recent innovations have further expanded compatibility with ivDde and Mtt groups, enabling simultaneous protection of lysine ε-amines or cysteine thiols during synthesis.

The compound’s carboxylic acid moiety remains unprotected during SPPS, allowing direct coupling to resin-bound peptides. This contrasts with traditional amino acids requiring temporary C-terminal protection in solution-phase synthesis.

Structural Uniqueness of 3-(Fmoc-amino)phenylacetic Acid

The molecular architecture of 3-(Fmoc-amino)phenylacetic acid (C₂₃H₁₉NO₄, MW 373.40 g/mol) features three key elements:

- Fmoc-carbamate: Protects the α-amine while allowing UV monitoring (λ = 301 nm) during deprotection.

- Phenylacetic acid backbone: Introduces a planar aromatic ring that restricts rotational freedom, favoring β-sheet or turn conformations in peptides.

- Meta-substitution pattern: Positions the amino group at the phenyl ring’s 3-position, minimizing steric clashes during coupling reactions.

The SMILES string OC(=O)Cc1cccc(NC(=O)OCC2c3ccccc3-c4ccccc24)c1 highlights the compound’s connectivity, with the Fmoc group (OCC2c3ccccc3-c4ccccc24) appended to the phenylacetic acid via a carbamate linkage. This structure enhances solubility in polar aprotic solvents (e.g., DMF, NMP) compared to purely hydrocarbon-protected analogues, facilitating homogeneous reaction conditions in SPPS.

3-(Fmoc-amino)phenylacetic acid serves as an essential component in solid-phase peptide synthesis protocols, where it functions as a protected amino acid derivative that enables controlled peptide chain assembly [2]. The compound's molecular structure, characterized by the presence of a fluorenylmethoxycarbonyl protecting group attached to an amino group on a phenylacetic acid backbone, provides optimal compatibility with standard Fmoc-based synthesis protocols [3].

The fluorenylmethoxycarbonyl protecting group was developed by Carpino and Han in 1970 and has become the predominant choice for peptide synthesis since the 1990s [2]. This protecting group offers significant advantages over traditional tert-butoxycarbonyl (Boc) chemistry, including milder deprotection conditions, improved stability under coupling conditions, and enhanced compatibility with automated synthesis systems [2] [3].

Segment Condensation Strategies

Segment condensation represents a convergent synthetic strategy that offers significant advantages over traditional stepwise peptide synthesis approaches. This methodology involves the preparation of protected peptide fragments in solution, which are subsequently coupled on solid support to form larger peptide sequences [4] [5]. The use of 3-(Fmoc-amino)phenylacetic acid in segment condensation strategies provides enhanced efficiency and reduced waste compared to linear synthesis methods.

The segment condensation approach addresses fundamental limitations of stepwise solid-phase peptide synthesis, particularly for longer peptide sequences where overall yields diminish with each coupling step [4]. By utilizing protected peptide segments, researchers can achieve higher purity products and improved yields through the reduction of accumulated synthetic impurities [6].

Research has demonstrated that segment condensation using Fmoc-protected building blocks can provide peptides with superior purity profiles compared to stepwise synthesis [4]. The convergent nature of this approach allows for the purification of intermediate peptide fragments, thereby reducing the complexity of final product purification [5].

The implementation of segment condensation strategies with 3-(Fmoc-amino)phenylacetic acid enables the synthesis of complex peptide architectures that would be challenging to obtain through conventional methods [7]. This includes the preparation of cyclic peptides, branched peptides, and other specialized structures that require precise control over peptide bond formation [8].

Native Chemical Ligation Compatibility

Native Chemical Ligation (NCL) represents a powerful methodology for the chemoselective coupling of unprotected peptide segments in aqueous solution [9] [10]. The compatibility of 3-(Fmoc-amino)phenylacetic acid with NCL protocols has been extensively validated, demonstrating its utility in complex protein synthesis applications [11].

The development of Fmoc-compatible NCL methods has overcome traditional limitations associated with peptide thioester synthesis [9]. Specifically, the use of Fmoc-protected amino acids in conjunction with specialized linker systems enables the generation of peptide thioesters that are essential for NCL reactions [12].

Research has shown that Fmoc-protected peptides can be efficiently converted to thioester intermediates through the use of specialized resin systems and activation protocols [9]. The aminoanilide approach, in particular, has proven highly effective for generating peptide thioesters from Fmoc-based solid-phase synthesis [12].

The integration of Fmoc-amino acids with NCL protocols has enabled the development of one-pot synthetic strategies for complex protein synthesis [10]. These methods utilize the fluorenylmethoxycarbonyl group as a temporary protecting group that can be removed under mild conditions to enable subsequent ligation reactions [10].

Advanced NCL protocols have demonstrated the utility of Fmoc-protected peptides in multisegment protein synthesis, where multiple peptide fragments are assembled in a single reaction vessel [10]. This approach represents a significant advancement in chemical protein synthesis, enabling the rapid assembly of complex protein structures with high efficiency [13].

Design of Peptidomimetics and Constrained Architectures

The application of 3-(Fmoc-amino)phenylacetic acid in peptidomimetic design represents a significant advancement in the development of conformationally constrained peptide architectures [14]. Peptidomimetics are compounds that mimic the biological activity of peptides while exhibiting enhanced stability, selectivity, and pharmacological properties [15].

The incorporation of aromatic amino acid derivatives such as 3-(Fmoc-amino)phenylacetic acid into peptide sequences enables the introduction of conformational constraints that can significantly impact biological activity [15]. These constraints can be introduced through various cyclization strategies, including head-to-tail cyclization, side-chain to side-chain cyclization, and backbone cyclization [15].

Research has demonstrated that the introduction of conformational constraints using aromatic amino acid derivatives can result in substantial improvements in peptide stability and biological activity [15]. For example, studies on signal transducer and activator of transcription 3 (Stat3) inhibitors have shown that the incorporation of constrained aromatic amino acids can lead to more than 1000-fold increases in inhibitory potency [16].

The design of constrained peptide architectures using 3-(Fmoc-amino)phenylacetic acid involves the strategic placement of aromatic residues to create favorable geometric arrangements for target binding [16]. These constrained structures can adopt specific conformations that are optimal for receptor interaction, leading to enhanced selectivity and reduced off-target effects [15].

Advanced peptidomimetic design strategies utilize the unique structural properties of 3-(Fmoc-amino)phenylacetic acid to create novel scaffolds for drug discovery [17]. The tetrahydropyridazine-3,6-dione (Tpd) constraint system, for example, has been successfully implemented using Fmoc-protected amino acid derivatives to create conformationally restricted peptides with enhanced biological properties [17].

The development of constrained peptide architectures has significant implications for therapeutic applications, as these structures often exhibit improved metabolic stability and enhanced bioavailability compared to their linear counterparts [18]. The ability to precisely control peptide conformation through strategic constraint introduction represents a powerful tool for drug development [16].

Functionalization of Biomaterials and Drug Delivery Systems

The application of 3-(Fmoc-amino)phenylacetic acid in biomaterial functionalization and drug delivery systems represents a rapidly expanding area of research [19] [20]. The unique self-assembly properties of Fmoc-modified amino acids enable the creation of sophisticated biomaterial platforms with tailored properties for specific applications [21].

Fmoc-amino acid conjugates have demonstrated remarkable potential as nanocarriers for drug delivery applications [20]. The inherent hydrophobicity and aromaticity of the fluorenylmethoxycarbonyl group promotes the formation of stable micelles and nanoparticles that can effectively encapsulate therapeutic agents [20]. Studies have shown that PEGylated Fmoc-amino acid conjugates can achieve high drug loading capacities and controlled release profiles [20].

The development of Fmoc-based hydrogel systems has emerged as a particularly promising application for drug delivery [21] [22]. These hydrogels can be formed through the self-assembly of Fmoc-amino acids in aqueous solution, creating three-dimensional networks capable of supporting cellular growth and controlling drug release [21]. The mechanical properties of these hydrogels can be tuned through the selection of specific amino acid sequences and the introduction of cross-linking agents [22].

Research has demonstrated the utility of Fmoc-amino acid hydrogels in various biomedical applications, including wound healing, tissue engineering, and controlled drug release [19]. The biocompatibility of these systems has been extensively validated, with studies showing excellent cell viability and minimal inflammatory responses [21].

The functionalization of surfaces with Fmoc-amino acids enables the creation of biomimetic interfaces with enhanced bioactivity [23]. These functionalized surfaces can promote cell adhesion, proliferation, and differentiation, making them valuable for tissue engineering applications [24]. The ability to quantify peptide immobilization using fluorenylmethoxycarbonyl chemistry provides researchers with precise control over surface properties [23].

Advanced drug delivery systems utilizing Fmoc-amino acids have shown promise for targeted therapy applications [25]. The dual role of these compounds as both structural components and functional elements enables the creation of sophisticated delivery vehicles that can respond to specific biological stimuli [26]. This includes the development of enzyme-responsive systems that can release therapeutic agents in response to specific enzymatic activities [26].